N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17-11-6-4-9(5-7-11)12(15)8-14-13(16)10-2-3-10/h4-7,10,12,15H,2-3,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWFFRUOAAILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the methylthio-substituted phenyl group: This can be done through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with a methylthio group donor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, PCC, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Molecular Formula
- C : 13
- H : 17
- N : 1
- O : 2
- S : 1
Pharmacological Research
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide has been investigated for its effects on various neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures can exhibit selective agonism at serotonin receptors, which may have implications for treating psychiatric disorders such as schizophrenia and depression .
Neuroprotective Potential
There is emerging evidence that compounds resembling this compound could possess neuroprotective properties. Studies have shown that certain cyclopropane derivatives can inhibit glutaminyl cyclase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition may help mitigate neuroinflammation and neuronal cell death.
Cancer Research
Preliminary investigations suggest that similar compounds may have anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, selective inhibitors of certain kinases involved in cancer progression have shown promise in preclinical models, indicating potential applications for this compound in oncology .
Case Study 1: Antipsychotic Activity
A study exploring the efficacy of N-substituted cyclopropyl derivatives demonstrated significant antipsychotic-like effects in animal models. The compound exhibited a favorable profile regarding receptor selectivity and functional outcomes, suggesting its potential as a therapeutic agent for schizophrenia .
Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, derivatives similar to this compound were shown to reduce neuroinflammation and improve cognitive function. This highlights the compound's potential role in neuroprotective strategies against degenerative diseases .
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The target compound’s distinct hydroxyethyl and 4-(methylthio)phenyl groups differentiate it from other cyclopropanecarboxamides. Key comparisons include:
Compound 32 ():
- Structure : N-(4-(5-(N′-Hydroxycarbamimidoyl)-4-(1,2,4-oxadiazol-3-yl)phenyl)pyridin-2-yl)cyclopropanecarboxamide.
- Substituents : Pyridinyl and oxadiazole rings.
- Activity : Potent GSK-3β inhibitor with 100% purity and 43% yield.
- Comparison : The oxadiazole and pyridinyl groups enhance binding to kinase targets, unlike the target compound’s simpler hydroxyethyl chain. This may reduce metabolic stability but improve selectivity .
Compound 33 ():
- Structure : 1-(Benzo[d][1,3]dioxol-6-yl)-N-(5-(4-(methylthio)benzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide.
- Substituents : Thiazole and benzo dioxole groups.
- Synthesis : 25% yield via coupling reactions.
- However, the thiazole ring may confer higher rigidity and π-stacking interactions compared to the target compound’s flexible hydroxyethyl group .
Tozasertib Lactate ():
- Structure : Includes a pyrimidinyl-sulfanyl-phenyl group and piperazinyl substituents.
- Activity : Antineoplastic agent (MK-0457/VX-680) targeting Aurora kinases.
- Comparison : The extended heterocyclic system likely improves target affinity but complicates synthesis. The target compound’s hydroxyethyl group may enhance aqueous solubility, addressing a common limitation in kinase inhibitors .
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide ():
- Structure : Chlorinated benzothiazole ring.
- Properties : 95% purity, used in research.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Key Substituents | LogP (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | Not reported | Hydroxyethyl, 4-(methylthio)phenyl | ~2.1 (estimated) | Moderate (polar group) |
| Compound 32 | C15H15N5O2 | Oxadiazole, pyridinyl | ~1.8 | Low (heterocyclic) |
| Compound 33 | C23H19N2O3S2 | Thiazole, benzo dioxole | ~3.5 | Low |
| Tozasertib Lactate | C23H28N8OS·xC3H6O3 | Piperazinyl, pyrimidinyl | ~2.3 | Moderate (salt form) |
| N-(4-Chlorobenzo[d]thiazol-2-yl)... | C11H9ClN2OS | Chlorobenzothiazole | ~3.0 | Low |
Key Observations :
- The target compound’s hydroxyethyl group likely improves solubility compared to chlorobenzothiazole or thiazole derivatives.
Implications :
- The target compound’s synthesis may require optimization to match the high yields of Compound 32.
- Purity levels in analogs (e.g., 95–100%) highlight the importance of rigorous purification for pharmacological applications.
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopropanecarboxamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H15NOS
- Molecular Weight : 225.32 g/mol
- Structural Characteristics :
- Cyclopropanecarboxamide backbone
- Hydroxy and methylthio substituents on the phenyl ring
Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Receptor Interaction :
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Testing :
Study 1: Anticancer Effects
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS generation |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
This study highlighted the compound's potential as an anticancer agent by promoting programmed cell death in malignant cells.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
